(R)-A-HYDROXY-3-FURANACETONITRILE
Description
Overview of α-Hydroxynitriles as Versatile Chiral Building Blocks in Organic Synthesis
α-Hydroxynitriles are organic compounds that feature both a hydroxyl (-OH) and a nitrile (-CN) group attached to the same carbon atom. wikipedia.org This bifunctional nature makes them exceptionally versatile intermediates in organic synthesis. rsc.orgsciforum.net The nitrile group can be readily transformed into a variety of other functional groups, including carboxylic acids, amides, amines, and ketones, while the hydroxyl group can be involved in esterification, etherification, or oxidation reactions. rsc.orgacs.org
The true value of α-hydroxynitriles as chiral building blocks emerges when they are produced in an enantiomerically pure form. rsc.org The synthesis of a single enantiomer of a complex target molecule often relies on the use of such chiral synthons. Enantiopure cyanohydrins are key precursors to a wide array of valuable molecules, including α-hydroxy acids, β-amino alcohols, and α-hydroxy ketones, which are themselves important components of many pharmaceuticals and biologically active compounds. sciforum.netsciforum.netorganic-chemistry.org The ability to introduce a stereocenter with two modifiable functional groups in a single step is a powerful tool for asymmetric synthesis. rsc.org
The Furan (B31954) Moiety in Chiral Organic Synthesis: Structural Role and Reactivity Considerations
From a reactivity standpoint, furan is an electron-rich aromatic system, making it more reactive than benzene (B151609) towards electrophilic substitution. edurev.in This enhanced reactivity, primarily at the 2- and 5-positions, is due to the electron-donating effect of the oxygen heteroatom. edurev.innumberanalytics.com Common electrophilic substitution reactions that furan undergoes include nitration, halogenation, and acylation. pharmaguideline.comscribd.com Furan can also participate in cycloaddition reactions, most notably the Diels-Alder reaction, where it can act as a diene. edurev.innumberanalytics.com However, furan's aromaticity is less pronounced than that of benzene, and it can be susceptible to ring-opening reactions under certain conditions, such as strong acids or oxidizing agents. wikipedia.orgpharmaguideline.com These reactivity patterns provide a rich platform for further functionalization of furan-containing chiral molecules. benthamscience.combenthamdirect.comresearchgate.net
Historical Perspectives and Evolution of Asymmetric Cyanohydrin Synthesis Methodologies
The history of asymmetric cyanohydrin synthesis dates back to 1908 with the work of Rosenthaler, who utilized an enzyme extract from almonds, known as emulsin, to catalyze the enantioselective addition of hydrogen cyanide to benzaldehyde. diva-portal.orgdiva-portal.org This was one of the earliest examples of an asymmetric catalytic reaction. diva-portal.org For a significant period, enzymatic methods, particularly those employing hydroxynitrile lyases (HNLs), remained the primary approach for accessing enantiopure cyanohydrins. rsc.orgresearchgate.net HNLs are highly efficient and stereoselective enzymes, with both (R)-selective and (S)-selective variants being identified from various plant and bacterial sources. rsc.orgresearchgate.net
The development of non-enzymatic, or chemical, methods for asymmetric cyanohydrin synthesis gained momentum in the latter half of the 20th century. A notable early example was the discovery by Bredig and Fiske in 1912 of a modestly enantioselective cyanohydrin synthesis catalyzed by cinchona alkaloids. researchgate.netacs.orgnih.gov A significant breakthrough came with the introduction of trimethylsilyl (B98337) cyanide (TMSCN) in 1973 as a less hazardous alternative to hydrogen cyanide. diva-portal.org This spurred the development of a wide range of chiral catalysts for the asymmetric addition of cyanide to carbonyl compounds.
Over the past few decades, the field has seen an explosion of new catalytic systems. These include chiral metal complexes, particularly those based on titanium, aluminum, and other metals with ligands such as Schiff bases, BINOL, and pybox. diva-portal.orgdiva-portal.org More recently, the field of organocatalysis has provided a powerful new set of tools for asymmetric cyanohydrin synthesis, utilizing small organic molecules as catalysts. acs.org These advancements have led to a diverse array of highly efficient and selective methods for the synthesis of chiral cyanohydrins, including those with furan substituents. researchgate.netelsevierpure.com The evolution of these methodologies has been driven by the increasing demand for enantiomerically pure compounds in various fields of science and technology.
Compound Information Table
| Compound Name | Other Names |
| (R)-α-Hydroxy-3-furanacetonitrile | (R)-2-hydroxy-2-(furan-3-yl)acetonitrile |
| α-Hydroxynitrile | Cyanohydrin |
| Furan | Oxole |
| Benzaldehyde | - |
| Trimethylsilyl cyanide | TMSCN |
| 1,1'-Bi-2-naphthol | BINOL |
| Pyridine-bis(oxazoline) | Pybox |
| Hydrogen cyanide | HCN |
Key Synthetic Reactions and Reagents
| Reaction Type | Key Reagents/Catalysts | Significance in Synthesis |
| Enzymatic Hydrocyanation | Hydroxynitrile Lyases (HNLs) | Provides high enantioselectivity for the synthesis of chiral cyanohydrins. rsc.orgresearchgate.net |
| Chemical Asymmetric Cyanation | Chiral Metal Complexes (e.g., Ti-salen), Organocatalysts | Offers a broad range of catalytic systems for the enantioselective synthesis of cyanohydrins. diva-portal.orgacs.org |
| Electrophilic Aromatic Substitution | Nitrating agents, Halogens, Acylating agents | Allows for the functionalization of the furan ring. pharmaguideline.comscribd.com |
| Diels-Alder Reaction | Dienophiles | Enables the construction of more complex cyclic systems from the furan moiety. edurev.innumberanalytics.com |
| Nitrile Hydrolysis | Acid or Base | Converts the nitrile group of the cyanohydrin to a carboxylic acid. rsc.orgacs.org |
| Nitrile Reduction | Reducing agents (e.g., LiAlH4) | Transforms the nitrile group into an amine. rsc.org |
Properties
CAS No. |
188481-45-0 |
|---|---|
Molecular Formula |
C6H5NO2 |
Molecular Weight |
123.111 |
IUPAC Name |
(2R)-2-(furan-3-yl)-2-hydroxyacetonitrile |
InChI |
InChI=1S/C6H5NO2/c7-3-6(8)5-1-2-9-4-5/h1-2,4,6,8H/t6-/m0/s1 |
InChI Key |
KQROQTWESIOQFM-LURJTMIESA-N |
SMILES |
C1=COC=C1C(C#N)O |
Synonyms |
(R)-A-HYDROXY-3-FURANACETONITRILE |
Origin of Product |
United States |
Mechanistic Elucidation and Stereochemical Control in Furan Derived Cyanohydrin Formation
Detailed Reaction Mechanisms of Nucleophilic Cyanide Addition to Furan-2-Carbaldehyde and Analogues
The formation of a cyanohydrin from an aldehyde, such as furan-2-carbaldehyde or its analogues, proceeds via a nucleophilic addition mechanism. chemistrysteps.com This reaction is characteristically reversible and is typically catalyzed by a base. libretexts.org The requirement for a basic catalyst stems from the fact that hydrogen cyanide (HCN) is a weak acid (pKa ≈ 9.2) and therefore not a sufficiently potent nucleophile on its own. The base deprotonates HCN to generate the much more nucleophilic cyanide ion (CN⁻). libretexts.org
The mechanism can be delineated in two primary steps:
Nucleophilic Attack: The electron-rich cyanide ion acts as a carbon nucleophile, attacking the electrophilic carbonyl carbon of the furan (B31954) aldehyde. The carbonyl group is highly polarized (Cδ+=Oδ-) due to the significant electronegativity difference between oxygen and carbon, making the carbonyl carbon susceptible to nucleophilic attack. chemistrysteps.com This attack results in the formation of a new carbon-carbon bond and breaks the carbonyl π-bond, pushing the electron pair onto the oxygen atom. This step yields a tetrahedral alkoxide intermediate. libretexts.org
Protonation: The negatively charged alkoxide intermediate is a relatively strong base and is subsequently protonated by a proton source in the reaction mixture. chemistrysteps.com In many protocols, this proton source is the undissociated HCN that is in equilibrium with the cyanide ion, which in turn regenerates the CN⁻ catalyst. libretexts.org The final product is the α-hydroxyacetonitrile, commonly known as a cyanohydrin.
| Step | Description | Key Species Involved |
|---|---|---|
| 1 | Generation of the nucleophile via base-catalyzed deprotonation of HCN. | HCN, Base (e.g., OH⁻, KCN), Cyanide Ion (CN⁻) |
| 2 | Nucleophilic attack of the cyanide ion on the electrophilic carbonyl carbon of the furan aldehyde. | Furan Aldehyde, Cyanide Ion (CN⁻) |
| 3 | Formation of a tetrahedral alkoxide intermediate. | Furan-derived alkoxide |
| 4 | Protonation of the alkoxide intermediate to yield the final cyanohydrin product and regenerate the cyanide catalyst. | Alkoxide, HCN (or other proton source) |
Stereochemical Models and Determinants of Enantio- and Diastereoselectivity in Cyanohydrin Synthesis
The carbonyl group of an aldehyde is prochiral, meaning the addition of a nucleophile can generate a new stereocenter. The planar geometry of the C=O bond allows the cyanide ion to attack from either the Re or Si face, which would lead to a racemic mixture of (R) and (S) enantiomers in the absence of a chiral influence. Achieving enantioselectivity requires the use of a chiral catalyst—such as an enzyme or a synthetic organocatalyst—that can differentiate between these two faces.
The electronic properties and substitution pattern of the furan ring play a crucial role in the stereochemical outcome of the cyanohydrin synthesis. The furan ring is an electron-rich aromatic system, which influences the reactivity of the attached carbonyl group.
Electronic Effects: The nature of substituents on the furan ring can modulate the electrophilicity of the carbonyl carbon. Electron-withdrawing groups (e.g., nitro, ester) can increase the partial positive charge on the carbonyl carbon, potentially accelerating the nucleophilic attack. mdpi.com Conversely, electron-donating groups (e.g., alkyl, methoxy) may decrease its electrophilicity. rsc.org Studies on related aromatic aldehydes have shown that electron-rich aldehydes are often converted more efficiently and with higher enantioselectivity by certain catalysts, such as dipeptides. nih.gov This suggests that the inherent electron-rich nature of the furan ring is beneficial for catalysis that relies on specific electronic interactions, like π-stacking with the catalyst.
Steric Effects and Substituent Position: The position of substituents on the furan ring has a profound impact. Substitution at the 3-position, as in the precursor to (R)-α-hydroxy-3-furanacetonitrile, leads to different steric and electronic environments compared to substitution at the 2- or 5-positions. Research on furan chemistry has shown that substitution at the 3-position can lead to more exergonic reactions compared to 2-substitution, as part of the conjugation energy is retained in the adducts. nih.gov Furthermore, bulky substituents adjacent to the reaction center can create steric hindrance that a chiral catalyst can exploit to guide the incoming nucleophile to one face of the carbonyl group over the other. Synthetic strategies often use bulky silyl (B83357) groups as temporary blocking groups to direct reactions to a specific position on the furan ring, underscoring the importance of steric control. psu.edu
| Substituent Type on Furan Ring | Electronic Effect | Potential Impact on Cyanohydrin Formation | Reference |
|---|---|---|---|
| Electron-Donating (e.g., -CH₃, -OCH₃) | Increases electron density of the ring. | May favor catalysts that interact with electron-rich systems; potentially lower carbonyl electrophilicity. | rsc.orgnih.gov |
| Electron-Withdrawing (e.g., -COOR, -NO₂) | Decreases electron density of the ring. | Increases carbonyl electrophilicity, potentially accelerating the reaction. | mdpi.com |
| Substitution at C3 vs. C2 | Affects conjugation and steric environment. | Can lead to more thermodynamically favorable reactions and provides a different steric profile for catalyst interaction. | nih.gov |
The key to high enantioselectivity lies in the precise, non-covalent interactions between the chiral catalyst and the furan aldehyde substrate. These interactions create a diastereomeric transition state, lowering the activation energy for the formation of one enantiomer over the other.
Bifunctional Catalysis: Many successful organocatalysts operate through a bifunctional mechanism. For example, theoretical studies on the dipeptide catalyst cyclo[(S)-His-(S)-Phe] propose a model where the catalyst acts as a dimer. nih.gov In this model, one imidazole (B134444) group of the catalyst functions as a general base to deliver the cyanide nucleophile, while the second imidazole group acts as a Brønsted acid to activate the aldehyde's carbonyl group through hydrogen bonding. This simultaneous activation of both reactants within a defined chiral scaffold is highly effective. nih.gov
π-π Stacking and Hydrophobic Pockets: The aromatic furan ring is particularly well-suited for engaging in π-π stacking interactions with aromatic residues within the catalyst's active site, such as the phenyl group in cyclo[(S)-His-(S)-Phe]. nih.gov This interaction helps to rigidly orient the substrate, exposing one prochiral face to nucleophilic attack. Similarly, other organocatalysts are designed with aromatic groups that form a defined hydrophobic cavity. rsc.org This active site architecture forces the substrate into a specific conformation, leading to high stereocontrol.
Transition State Stabilization: Computational studies using Density Functional Theory (DFT) have become invaluable for elucidating these interactions. nih.govacs.org These models can rationalize the stereochemical outcome by identifying the lowest energy transition state. For instance, models for aminothiourea catalysts show that enantioselectivity arises from a combination of hydrogen bonding to the thiourea (B124793) moiety, which activates the electrophile, and steric repulsion between the substrate and bulky groups on the catalyst, which blocks one of the two competing reaction pathways. rsc.org
Kinetic and Thermodynamic Considerations Governing Cyanohydrin Equilibrium and Stereocontrol
The formation of cyanohydrins is a reversible process, meaning both kinetic and thermodynamic factors are critical in determining the final product distribution and stereochemical purity. chemistrysteps.comwikipedia.org
Kinetic vs. Thermodynamic Control: In a reversible reaction with two competing pathways (e.g., leading to R and S enantiomers, or product vs. starting material), the product distribution can be governed by either kinetics or thermodynamics. wikipedia.org
Kinetic control prevails under conditions (often low temperature, short reaction times) where the reaction is irreversible or the rate of the reverse reaction is slow. The major product will be the one that is formed fastest (i.e., via the transition state with the lowest activation energy). wikipedia.org Most asymmetric syntheses rely on kinetic control to achieve high enantiomeric excess.
Thermodynamic control dominates when the reaction is allowed to reach equilibrium (e.g., at higher temperatures or longer reaction times). The major product will be the most thermodynamically stable species, regardless of how fast it was formed. wikipedia.org
Furan Aromaticity and Reversibility: The aromaticity of the furan ring lends it significant stabilization energy. nih.gov The cyanohydrin formation reaction disrupts this aromaticity, which can make the reaction less exergonic and the reverse reaction (elimination of HCN) more facile compared to non-aromatic aldehydes. This inherent reversibility means that conditions must be carefully chosen to favor the kinetic product. If the desired (R)-enantiomer is not the most thermodynamically stable product, allowing the reaction to equilibrate could lead to erosion of the enantiomeric excess through racemization.
Dynamic Kinetic Resolution (DKR): The reversibility of cyanohydrin formation can be advantageously exploited in a process called dynamic kinetic resolution. In DKR, the aldehyde and cyanohydrin are in rapid equilibrium. A chiral catalyst then selectively catalyzes a subsequent, irreversible reaction on only one of the cyanohydrin enantiomers. Because the enantiomers are constantly interconverting through the aldehyde intermediate, the entire substrate pool can theoretically be converted into a single diastereomer of the final product. While not directly forming the cyanohydrin, this powerful strategy relies on the kinetic and thermodynamic principles of its reversible formation.
Future Research Directions and Emerging Methodologies for Chiral Furanacetonitrile Derivatives
Development of Novel and Sustainable Catalytic Systems for Enhanced Enantioselectivity
The enantioselective synthesis of cyanohydrins, including furan-based derivatives, is a critical transformation in organic chemistry. diva-portal.org While significant progress has been made, the quest for more efficient and environmentally friendly catalysts continues to drive research. A primary focus is the development of catalysts that offer high enantioselectivity for a wide array of substrates under mild conditions. diva-portal.org
Chiral Lewis acidic metal complexes, particularly those based on titanium (IV)-Schiff base complexes, are currently the most studied catalysts for asymmetric cyanohydrin synthesis. diva-portal.org However, research is expanding to include a broader range of metals like aluminum, vanadium, and lanthanides, often paired with various chiral ligands such as amides, PyBOXes, and BINOL derivatives. diva-portal.orgthieme-connect.com The goal is to create catalysts that are not only highly selective but also robust and reusable, contributing to more sustainable chemical processes. mdpi.com For instance, vanadium-based catalysts have shown high enantioselectivity in the asymmetric addition of trimethylsilyl (B98337) cyanide (TMSCN) to aldehydes. beilstein-journals.org
A significant trend is the design of bifunctional catalysts that incorporate both a Lewis acidic site to activate the carbonyl group and a Lewis basic site to activate the cyanide source. diva-portal.org This cooperative catalysis can lead to enhanced reactivity and selectivity. beilstein-journals.org Furthermore, the use of heterogeneous catalysts, such as those immobilized on polymers or carbon-based materials like carbon nanotubes (CNTs) and graphene oxide (GO), is a promising avenue for sustainable synthesis. mdpi.comresearchgate.net These supported catalysts can be easily separated from the reaction mixture and reused, reducing waste and cost.
The exploration of alternative, greener solvents is another key aspect of sustainable catalysis. While dichloromethane (B109758) is commonly used, research into solvents like propylene (B89431) carbonate is underway to reduce the environmental impact of these reactions. beilstein-journals.org
Table 1: Comparison of Catalytic Systems for Asymmetric Cyanohydrin Synthesis
| Catalyst Type | Metal Center | Chiral Ligand | Key Features |
| Homogeneous | Titanium | Schiff Base | Most studied, high enantioselectivity for aldehydes. diva-portal.org |
| Homogeneous | Vanadium | Salen | Highly enantioselective, less reactive than titanium catalysts. beilstein-journals.org |
| Homogeneous | Aluminum | BINOL | Bifunctional catalyst with high efficiency. diva-portal.org |
| Heterogeneous | Vanadyl Salen | on CNTs | Reusable, though may have lower enantioselectivity than homogeneous counterparts. mdpi.com |
| Heterogeneous | Amino Acids | on CNTs | Metal-free, good stability and reusability. mdpi.com |
Application of Flow Chemistry and Continuous Processing for Scalable Synthesis
Traditional batch processing methods for synthesizing fine chemicals often face challenges in scalability, safety, and process control. Flow chemistry, or continuous processing, offers a compelling alternative by conducting reactions in a continuous stream through a reactor. wuxiapptec.combeilstein-journals.org This approach provides superior control over reaction parameters like temperature, pressure, and residence time, leading to improved safety, efficiency, and product quality. wuxiapptec.commdpi.com
For the synthesis of chiral furanacetonitrile derivatives, flow chemistry presents several advantages. The small reactor volumes and high surface-area-to-volume ratios in microreactors or tubular reactors allow for excellent heat transfer, which is crucial for managing highly exothermic or rapid reactions. wuxiapptec.com This enhanced control can lead to higher yields and selectivities. Furthermore, flow systems can safely handle reactive intermediates and reagents that would be hazardous in a large-scale batch process. beilstein-journals.orgrsc.org
The scalability of flow chemistry is a significant benefit. Once optimal reaction conditions are determined on a small scale, production can be increased by simply running the system for a longer duration or by "numbering-up" – running multiple reactors in parallel. wuxiapptec.comsyrris.com This allows for the production of kilograms of material overnight. syrris.com The integration of in-line analytical techniques, such as spectroscopy, allows for real-time monitoring and optimization of the process. wuxiapptec.com
The application of flow chemistry is being actively explored for various synthetic transformations relevant to the production of active pharmaceutical ingredients (APIs), including organometallic transformations, photochemistry, and electrochemistry. goflow.at This technology is poised to play a crucial role in the scalable and efficient synthesis of complex chiral molecules like (R)-α-hydroxy-3-furanacetonitrile. googleapis.com
Advanced Spectroscopic and Analytical Techniques for Precise Stereochemical Analysis
The determination of enantiomeric purity and absolute configuration is paramount in the synthesis of chiral compounds. researchgate.netrsc.org Advanced spectroscopic and analytical techniques are indispensable for achieving precise stereochemical analysis of furanacetonitrile derivatives. solubilityofthings.com
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for structural elucidation. solubilityofthings.com Two-dimensional (2D) NMR techniques, such as Correlation Spectroscopy (COSY), are particularly valuable for determining the connectivity of atoms within a molecule. longdom.org For stereochemical analysis, chiral derivatizing agents (CDAs) or chiral solvating agents (CSAs) are often employed to create diastereomeric species that can be distinguished by NMR, allowing for the determination of enantiomeric excess (ee). rsc.orgmdpi.com Advanced NMR methods, including three-dimensional NMR and ultrahigh-field NMR, offer even greater resolution and sensitivity for analyzing complex chiral molecules. longdom.org
High-Performance Liquid Chromatography (HPLC): Chiral HPLC is a widely used technique for separating and quantifying enantiomers. researchgate.net By using a chiral stationary phase, it is possible to directly analyze the enantiomeric purity of unprotected cyanohydrins. researchgate.net This method is crucial for monitoring the progress and success of asymmetric syntheses.
Mass Spectrometry (MS): High-resolution tandem mass spectrometry (HRMS/MS) is emerging as a powerful tool for the identification of chemical compounds, including furan (B31954) derivatives, in complex mixtures. researchgate.net While not a primary tool for stereochemical determination on its own, its coupling with chiral separation techniques enhances analytical capabilities.
Chiroptical Spectroscopy: Techniques like electronic circular dichroism (ECD) and vibrational circular dichroism (VCD) provide information about the three-dimensional arrangement of atoms in a chiral molecule. frontiersin.org Computational methods are often used in conjunction with these techniques to simulate the spectra and aid in the assignment of absolute configuration. frontiersin.org
Table 2: Advanced Analytical Techniques for Chiral Analysis
| Technique | Principle | Application in Chiral Analysis |
| NMR Spectroscopy | Exploits magnetic properties of atomic nuclei. solubilityofthings.com | Structural elucidation, determination of enantiomeric excess using chiral auxiliaries. rsc.orgsolubilityofthings.com |
| Chiral HPLC | Differential interaction of enantiomers with a chiral stationary phase. researchgate.net | Separation and quantification of enantiomers to determine enantiomeric purity. researchgate.net |
| Mass Spectrometry | Measures mass-to-charge ratio of ions. researchgate.net | Identification of compounds; when coupled with chiral separation, confirms molecular identity of enantiomers. |
| Chiroptical Spectroscopy | Differential interaction of chiral molecules with circularly polarized light. frontiersin.org | Determination of absolute configuration, often in conjunction with computational methods. frontiersin.org |
The continuous development and integration of these advanced analytical methods are crucial for supporting the synthesis and quality control of enantiomerically pure furanacetonitrile derivatives. mdpi.com
Bio-inspired Synthetic Strategies and Biomimetic Approaches in Cyanohydrin Chemistry
Nature serves as a profound source of inspiration for the development of novel and efficient synthetic methods. diva-portal.org The principles of biocatalysis and biomimetic chemistry are increasingly being applied to the synthesis of chiral cyanohydrins, offering highly selective and sustainable routes to these valuable compounds. acs.org
Enzymatic Synthesis: The first asymmetric synthesis of a cyanohydrin was achieved using an enzyme catalyst. diva-portal.orgdiva-portal.org Hydroxynitrile lyases (HNLs) are enzymes that catalyze the enantioselective addition of cyanide to aldehydes and ketones. rsc.org Both (R)- and (S)-selective HNLs are available, providing access to either enantiomer of the desired cyanohydrin. rsc.org These enzymatic reactions often proceed with high enantioselectivity under mild conditions.
Biomimetic Catalysis: Beyond using enzymes directly, chemists are designing small-molecule organocatalysts that mimic the function of enzymes. acs.org These "biomimetic" catalysts can operate through similar mechanisms, such as activating substrates through hydrogen bonding or iminium ion formation. acs.org For example, organocatalytic approaches have been developed that utilize chiral amines to catalyze the formation of chiral products, mirroring enzymatic pathways. acs.org
These bio-inspired and biomimetic approaches often lead to highly chemo-, regio-, and stereoselective transformations, providing powerful tools for the construction of complex chiral molecules like (R)-α-hydroxy-3-furanacetonitrile. acs.org
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
